4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
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Overview
Description
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 4-chloro group and a 5-sulfanyl-1,3,4-oxadiazol-2-yl moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield various substituted benzamides .
Scientific Research Applications
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the oxadiazole ring can interact with nucleic acids, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar core structure but with a thiadiazole ring instead of an oxadiazole ring.
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Contains an oxadiazole ring and a chromen-2-one moiety, showing similar reactivity.
Uniqueness
4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to its combination of a benzamide core with a 4-chloro group and a 5-sulfanyl-1,3,4-oxadiazol-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H8ClN3O2S |
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Molecular Weight |
269.71 g/mol |
IUPAC Name |
4-chloro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-3-1-6(2-4-7)9(15)12-5-8-13-14-10(17)16-8/h1-4H,5H2,(H,12,15)(H,14,17) |
InChI Key |
IVTHLQHLBZDRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NNC(=S)O2)Cl |
Origin of Product |
United States |
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